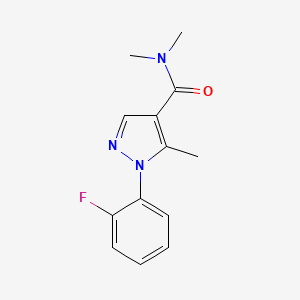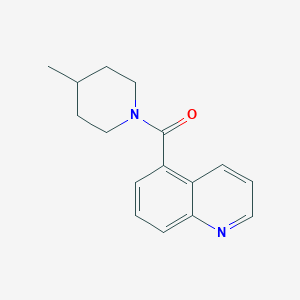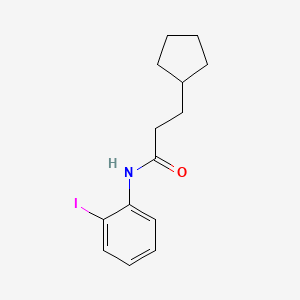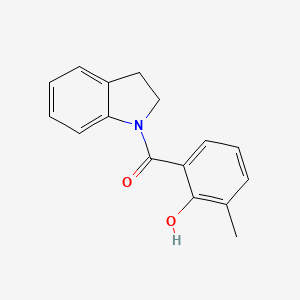
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone, also known as DIM-1, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
作用機序
The mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In neurons, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. In neurons, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to reduce oxidative stress and inflammation, leading to neuroprotection. In cancer cells, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit cell growth and induce cell death, making it a potential cancer treatment.
実験室実験の利点と制限
One advantage of using 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in research. However, one limitation of using 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone. One area of interest is the development of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone as a potential cancer treatment, either alone or in combination with other drugs. Another area of interest is the further study of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone and its potential applications in other areas of research.
In conclusion, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone shows promise as a potential cancer treatment and neuroprotective agent, and further research is needed to fully understand its potential applications in these and other areas of research.
合成法
The synthesis of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone involves the reaction of 2-hydroxy-3-methylbenzaldehyde with indole in the presence of a catalyst. This reaction results in the formation of the intermediate 2-(2-hydroxy-3-methylphenyl)-1H-indole, which is then reacted with 2-chloroacetophenone to form the final product, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone.
科学的研究の応用
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been studied for its potential use in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation. In cancer research, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-5-4-7-13(15(11)18)16(19)17-10-9-12-6-2-3-8-14(12)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEPAGSGGVVZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
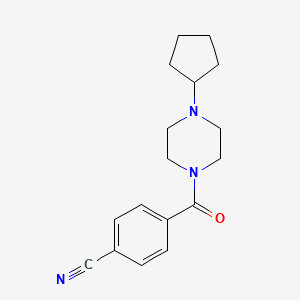
![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
